N-[2-(5-bromo-1H-indol-1-yl)ethyl]-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide
Description
N-[2-(5-bromo-1H-indol-1-yl)ethyl]-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide is a complex organic compound that features both an indole and a benzotriazine moiety The indole structure is known for its presence in many bioactive molecules, while the benzotriazine ring is often associated with various pharmacological activities
Properties
Molecular Formula |
C19H16BrN5O2 |
|---|---|
Molecular Weight |
426.3 g/mol |
IUPAC Name |
N-[2-(5-bromoindol-1-yl)ethyl]-2-(4-oxo-1,2,3-benzotriazin-3-yl)acetamide |
InChI |
InChI=1S/C19H16BrN5O2/c20-14-5-6-17-13(11-14)7-9-24(17)10-8-21-18(26)12-25-19(27)15-3-1-2-4-16(15)22-23-25/h1-7,9,11H,8,10,12H2,(H,21,26) |
InChI Key |
VLBNATHBAHKIOH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(N=N2)CC(=O)NCCN3C=CC4=C3C=CC(=C4)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(5-bromo-1H-indol-1-yl)ethyl]-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide typically involves multiple steps:
Formation of the Indole Moiety: The indole ring can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Bromination: The indole ring is then brominated using bromine or N-bromosuccinimide (NBS) to introduce the bromine atom at the 5-position.
Formation of the Benzotriazine Moiety: The benzotriazine ring can be synthesized through the cyclization of appropriate precursors under specific conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the processes to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The indole moiety can undergo oxidation reactions, often leading to the formation of indole-2,3-diones.
Reduction: The compound can be reduced under specific conditions to modify the functional groups present.
Substitution: The bromine atom on the indole ring can be substituted with various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions, often in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can lead to indole-2,3-diones, while substitution reactions can yield a variety of derivatives with different functional groups .
Scientific Research Applications
Antiviral Properties
Recent studies indicate that N-[2-(5-bromo-1H-indol-1-yl)ethyl]-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide exhibits antiviral activity , particularly against viruses such as chikungunya. The compound appears to inhibit viral replication, possibly by interacting with viral proteins or host cellular pathways. The presence of the indole structure is noteworthy as indoles are often associated with various biological activities including anti-inflammatory and anticancer effects.
Anticancer Potential
The compound's structure suggests potential anticancer properties . Indole derivatives have been widely studied for their ability to induce apoptosis in cancer cells and inhibit tumor growth. Preliminary findings suggest that this compound may enhance the efficacy of existing anticancer therapies by targeting specific cellular pathways involved in tumor progression .
Case Studies and Research Findings
Several studies have documented the biological evaluation of similar compounds within this class:
- Antiviral Activity : A study demonstrated that compounds similar to this compound showed significant antiviral effects against various viral strains, suggesting a mechanism involving interference with viral replication processes .
- Anticancer Activity : Research on related indole derivatives revealed promising results against human colorectal carcinoma cell lines, indicating that structural modifications can lead to increased potency compared to standard treatments like 5-fluorouracil .
Mechanism of Action
The mechanism of action of N-[2-(5-bromo-1H-indol-1-yl)ethyl]-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide is likely to involve interactions with specific molecular targets and pathways. The indole moiety is known to interact with various receptors and enzymes, while the benzotriazine ring may contribute to its pharmacological activities . Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds such as indole-3-acetic acid and indole-3-carbinol share the indole moiety and exhibit various biological activities.
Benzotriazine Derivatives: Compounds like 1,2,3-benzotriazine-4(3H)-one and its derivatives are known for their pharmacological properties.
Uniqueness
N-[2-(5-bromo-1H-indol-1-yl)ethyl]-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide is unique due to the combination of the indole and benzotriazine moieties in a single molecule.
Biological Activity
N-[2-(5-bromo-1H-indol-1-yl)ethyl]-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties, supported by data from various studies and case reports.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 392.25 g/mol. The compound features an indole moiety and a benzotriazine derivative, which are known for their diverse pharmacological activities.
Antimicrobial Activity
Recent studies have shown that derivatives of benzotriazine compounds exhibit varying degrees of antimicrobial activity. For instance, a study demonstrated that certain benzothiazine derivatives had minimum inhibitory concentrations (MICs) ranging from 25 to 600 µg/mL against Gram-positive bacteria like Bacillus subtilis and Staphylococcus aureus . The presence of halogen substituents on the aromatic rings often enhances this activity.
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| Compound A | 50 | Bacillus subtilis |
| Compound B | 100 | Staphylococcus aureus |
| This compound | TBD | TBD |
Anticancer Activity
Indole derivatives have been widely studied for their anticancer properties. Research indicates that compounds containing indole structures can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways related to cell survival and proliferation. For instance, indole derivatives have shown efficacy against breast cancer cells by inhibiting the PI3K/Akt signaling pathway .
Case Study:
A case study involving a related indole compound demonstrated significant cytotoxicity against human cancer cell lines, with IC50 values in the low micromolar range. The study suggested that the introduction of bromine at the 5-position enhances the anticancer activity due to increased lipophilicity and better interaction with cellular targets.
Anti-inflammatory Activity
Compounds similar to this compound have exhibited anti-inflammatory effects in preclinical models. These compounds can inhibit pro-inflammatory cytokines and enzymes such as COX-2, which are crucial in inflammatory processes .
Table 2: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
